3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both pyrazole and quinoxaline moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5/c1-12-8-9-15(11-16(12)21)22-19-20(26-14(3)10-13(2)25-26)24-18-7-5-4-6-17(18)23-19/h4-11H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVUDYRHFAUCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2N4C(=CC(=N4)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine typically involves multi-step organic reactions. One possible synthetic route is as follows:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated precursor under basic conditions.
Quinoxaline Core Construction: The next step involves the construction of the quinoxaline core. This can be done by condensing an o-phenylenediamine derivative with a suitable diketone or diester.
Coupling Reaction: The final step is the coupling of the pyrazole and quinoxaline moieties. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative is reacted with a halogenated quinoxaline derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nature of the substituent.
Scientific Research Applications
Medicinal Chemistry: The compound may be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to the presence of bioactive quinoxaline and pyrazole moieties.
Biological Studies: It can be used as a probe to study the interaction of quinoxaline derivatives with biological targets such as enzymes and receptors.
Material Science: The compound may be explored for its potential use in the development of organic electronic materials due to its conjugated structure.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine is likely to involve interaction with specific molecular targets such as enzymes, receptors, or DNA. The quinoxaline moiety may intercalate with DNA, while the pyrazole ring may interact with enzyme active sites, leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-amine: Lacks the fluoro and methyl substituents on the phenyl ring.
N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine: Lacks the pyrazole moiety.
3-(1H-pyrazol-1-yl)quinoxalin-2-amine: Lacks the dimethyl substituents on the pyrazole ring.
Uniqueness
The unique combination of the pyrazole and quinoxaline moieties, along with the specific substitution pattern, makes 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)quinoxalin-2-amine distinct from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
